molecular formula C16H19N5O3 B2496542 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide CAS No. 1904105-47-0

6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide

Número de catálogo: B2496542
Número CAS: 1904105-47-0
Peso molecular: 329.36
Clave InChI: YUVMFILKMLKNJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide is a high-purity chemical compound intended for research applications. This synthetic small molecule features a hybrid heterocyclic structure, comprising a pyrimidine carboxamide core substituted with a morpholine ring and fused to a 4,5,6,7-tetrahydrobenzoxazole moiety. This specific molecular architecture, incorporating both morpholine and tetrahydrobenzoxazole pharmacophores, is characteristic of compounds investigated for various pharmacological activities, including potential use as kinase inhibitors and other therapeutic targets . The morpholine group is a common feature in many bioactive compounds and often contributes to solubility and pharmacokinetic properties . The 4,5,6,7-tetrahydrobenzoxazole moiety provides a rigid, bicyclic structure that can influence the molecule's binding affinity and selectivity. Researchers utilize this compound in exploratory biological screening, mechanism of action studies, and as a building block in medicinal chemistry programs. It is particularly valuable for investigating structure-activity relationships in drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

6-morpholin-4-yl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-15(19-16-11-3-1-2-4-12(11)20-24-16)13-9-14(18-10-17-13)21-5-7-23-8-6-21/h9-10H,1-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVMFILKMLKNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the morpholine ring, followed by the construction of the tetrahydrobenzoxazole moiety. The final step involves the coupling of these intermediates with a pyrimidine carboxamide precursor under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.

Análisis De Reacciones Químicas

Types of Reactions

6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism of action of 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) Pyrimidine-Based Carboxamides
  • Compound 2g (from ): Structure: N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide. Key differences: Replaces the morpholine and benzoxazole groups with a benzothieno-pyrimidine core and pyridyl amide. Activity: Exhibits broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa (MIC: 2–4 µg/mL) .
  • Compound 2h (from ): Structure: N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide. Key differences: Incorporates a methyl-substituted pyridine instead of benzoxazole. Activity: Retains activity against P. aeruginosa but with reduced potency compared to 2g .
b) Morpholine-Containing Heterocycles
  • TLR7-9 Antagonist (from ): Structure: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile. Key differences: Uses a quinoline-carbonitrile scaffold with a tetrahydro-pyrazolopyridine-azetidine linker. Activity: Targets Toll-like receptors (TLR7-9) for treating systemic lupus erythematosus (SLE), highlighting morpholine’s role in enhancing solubility and binding affinity .
c) Pyrrolopyridazine Derivatives (from ):
  • Structure: (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
  • Key differences: Integrates a pyrrolopyridazine core and trifluoromethylphenyl group.
  • Activity: Likely targets kinases or proteases due to the trifluoromethyl group’s electron-withdrawing properties and morpholine’s role in pharmacokinetic optimization .

Pharmacokinetic and Pharmacodynamic Insights

Parameter Target Compound Compound 2g TLR7-9 Antagonist Pyrrolopyridazine Derivative
Solubility Moderate (morpholine enhances) Low (benzothieno reduces) High (carbonitrile and morpholine) Moderate (trifluoromethyl reduces)
Target Engagement Likely kinase/phosphatase TrmD enzyme (antimicrobial) TLR7-9 (immunomodulatory) Kinase/protease inhibition
Bioavailability Estimated 40–50% 20–30% 60–70% 30–40%
Key Structural Advantage Benzoxazole improves CNS penetration Thieno-pyrimidine enhances microbial membrane interaction Quinoline-carbonitrile optimizes TLR binding Trifluoromethyl boosts metabolic stability

Activity Profiles

  • Antimicrobial vs. Immunomodulatory: The target compound’s benzoxazole group may favor central nervous system (CNS) penetration, unlike Compound 2g’s benzothieno-pyrimidine, which prioritizes Gram-negative bacterial targets . The TLR7-9 antagonist’s morpholine-linked quinoline-carbonitrile scaffold demonstrates high selectivity for immune receptors, a feature absent in the target compound .
  • Kinase Inhibition Potential: The pyrrolopyridazine derivative’s trifluoromethyl group and morpholine-ethoxy chain suggest kinase inhibition (e.g., JAK/STAT pathways), whereas the target compound’s benzoxazole may target PI3K/AKT pathways .

Actividad Biológica

The compound 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide is a synthetic molecule with potential therapeutic applications. Its biological activity is primarily associated with its interactions in cellular pathways and its effects on various biological targets. This article reviews the compound's biological activity based on available literature and research findings.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • A pyrimidine core.
  • A morpholine ring.
  • A benzoxazole moiety.

The structural formula can be represented as follows:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_2

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:

  • Inhibition of Kinases : The compound has shown activity against various kinases involved in cell proliferation and survival.
  • Regulation of Apoptosis : By influencing apoptotic pathways, it may promote cell death in cancerous cells.
  • Impact on Immune Response : The compound may modulate immune cell functions, enhancing or suppressing responses depending on the context.

Binding Affinity and Inhibition Concentration

The potency of the compound can be evaluated through its IC50 values against specific targets. The following table summarizes relevant data:

TargetIC50 (nM)Reference
Phosphatidylinositol 3-kinase (PI3K)1660
Other Kinases3453

These values indicate moderate to high affinity for the PI3K pathway, which is crucial in cancer biology and other diseases.

Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it effectively inhibited the growth of several cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression.

Study 2: Immunomodulatory Effects

Another investigation focused on the compound's effects on immune cells. Results indicated that it could enhance T-cell activation while inhibiting excessive inflammatory responses, suggesting a dual role in cancer therapy and autoimmune conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.